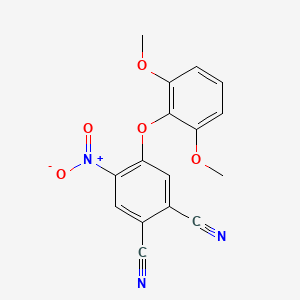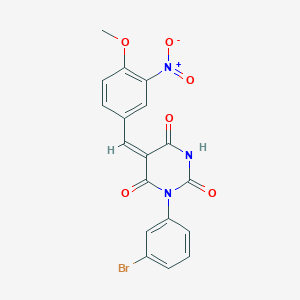amine hydrochloride](/img/structure/B6128924.png)
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride, also known as BDP, is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. BDP is a small molecule that can be synthesized using a variety of methods, and it has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, and it has been found to improve cognitive function in these animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has also been found to have limitations in terms of its solubility and stability, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride, including the exploration of its potential applications in the treatment of other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride and to optimize its use in lab experiments.
Méthodes De Synthèse
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzyl chloride with pyridine-3-carbaldehyde, followed by reduction with sodium borohydride and protection of the resulting amine with benzyl chloride. This reaction results in the formation of [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride hydrochloride, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
[4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been shown to have potential applications in biomedical research, particularly in the study of diseases such as cancer and Alzheimer's disease. [4-(benzyloxy)-3,5-dichlorobenzyl](pyridin-3-ylmethyl)amine hydrochloride has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O.ClH/c21-18-9-17(13-24-12-16-7-4-8-23-11-16)10-19(22)20(18)25-14-15-5-2-1-3-6-15;/h1-11,24H,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSZMJAMCIKGIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCC3=CN=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6128845.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6128856.png)
![N-[5-(anilinocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B6128860.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-pyridinyl)ethanamine](/img/structure/B6128868.png)
![2-[4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B6128873.png)
![3-(4-chlorophenyl)-5-[3-(2-isoxazolidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6128886.png)
![4-(4-chloro-2-methylphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B6128900.png)
![2-[2-oxo-2-(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6128908.png)

![1-[2-methoxy-4-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6128915.png)
![ethyl (5-bromo-3-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6128929.png)

![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128957.png)